molecular formula C34H40N2O2 B14520755 N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-95-8

N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline

Cat. No.: B14520755
CAS No.: 62895-95-8
M. Wt: 508.7 g/mol
InChI Key: LHYCWHKRFRNDEB-UHFFFAOYSA-N
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Description

N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline: is an organic compound characterized by its unique structure, which includes a decane chain linked to two phenylene groups through oxygen atoms, and each phenylene group is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of decane-1,10-diol with 4-nitrophenol to form the intermediate decane-1,10-diylbis(oxy-4-nitrobenzene). This intermediate is then reduced to decane-1,10-diylbis(oxy-4-aminobenzene) using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the reaction of decane-1,10-diylbis(oxy-4-aminobenzene) with aniline under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline can undergo various chemical reactions, including:

    Oxidation: The phenylene groups can be oxidized to form quinones.

    Reduction: The nitro groups in intermediates can be reduced to amines.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline involves its interaction with specific molecular targets and pathways. The aniline groups can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, potentially modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

  • N,N’-[Octane-1,8-diylbis(oxy-4,1-phenylene)]dianiline
  • N,N’-[Dodecane-1,12-diylbis(oxy-4,1-phenylene)]dianiline

Comparison: N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the positioning of the phenylene and aniline groups. This structure imparts distinct physical and chemical properties, such as solubility, reactivity, and interaction with biological molecules, making it suitable for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

62895-95-8

Molecular Formula

C34H40N2O2

Molecular Weight

508.7 g/mol

IUPAC Name

4-[10-(4-anilinophenoxy)decoxy]-N-phenylaniline

InChI

InChI=1S/C34H40N2O2/c1(3-5-13-27-37-33-23-19-31(20-24-33)35-29-15-9-7-10-16-29)2-4-6-14-28-38-34-25-21-32(22-26-34)36-30-17-11-8-12-18-30/h7-12,15-26,35-36H,1-6,13-14,27-28H2

InChI Key

LHYCWHKRFRNDEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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